Ethyl abietate
Overview
Description
Ethyl Abietate is a chemical compound with the molecular formula C22H34O2 . It is also known by other names such as Abietic Acid Ethyl Ester, Ethyl Rosinate, and Rosin Acid Ethyl Ester . It has an average mass of 330.504 Da and a monoisotopic mass of 330.255890 Da .
Molecular Structure Analysis
Ethyl Abietate has a complex molecular structure. It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 3 six-membered rings, 2 ten-membered rings, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Ethyl Abietate is a liquid at 20 degrees Celsius . Its boiling point is 350 °C, and it has a specific gravity of 1.03 at 20/20 . The refractive index of Ethyl Abietate is 1.53 .Scientific Research Applications
1. Cardiovascular and Cerebral Health
Ethyl abietate and similar compounds have been studied for their potential in improving cardiovascular and cerebral health. For instance, ethyl eicosapentate has been examined for its ability to enhance local cerebral blood flow and metabolism in rats suffering from cerebral infarction (Katsumata et al., 1999). This suggests a potential application of ethyl abietate in treating or managing conditions related to cerebral blood flow and metabolism.
2. Cancer Research
The investigation into the carcinogenic properties of related compounds, such as ethyl alcohol, has provided insights into the effects of ethyl abietate on human health. Research has shown that ethyl alcohol can induce malignant tumors in various organs and tissues, which may have implications for the safety and use of ethyl abietate (Soffritti et al., 2002).
3. Neurology and Psychiatric Disorders
Ethyl abietate-related compounds have been explored for their effects on neurological and psychiatric disorders. For example, ethyl eicosapentaenoate has been studied for its impact on persistent schizophrenic symptoms (Peet & Horrobin, 2002). This research contributes to understanding the potential neurological applications of ethyl abietate.
4. Inflammation and Immune Response
The anti-inflammatory properties of compounds similar to ethyl abietate have been a subject of study. Ethyl pyruvate, for instance, has been shown to modulate acute inflammatory reactions in human endothelial cells, pointing to possible applications of ethyl abietate in managing inflammation (Johansson et al., 2008).
5. Environmental and Ecological Impact
Research has also delved into the environmental and ecological impacts of ethyl abietate-related compounds. The structure-activity relationships of phenylpropanoids, including ethyl cinnamate, have been studied for their antifeedant properties against pests like the pine weevil, Hylobius abietis (Bohman et al., 2008). Such studies highlight the potential environmental applications of ethyl abietate.
6. Wound Healing and Skin Health
Abietic acid, a component closely related to ethyl abietate, has been found to enhance angiogenesis in human endothelial cells and accelerate wound healing in mice (Park et al., 2017). This suggests possible applications of ethyl abietate in dermatological treatments and wound care.
properties
IUPAC Name |
ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBCDYYAKENKG-YVNJGZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212434 | |
Record name | Ethyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl abietate | |
CAS RN |
631-71-0 | |
Record name | Ethyl abietate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl abietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl abietate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YCT42ESP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl abietate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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